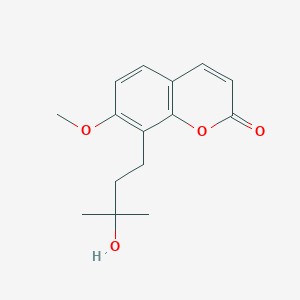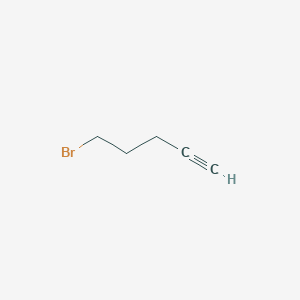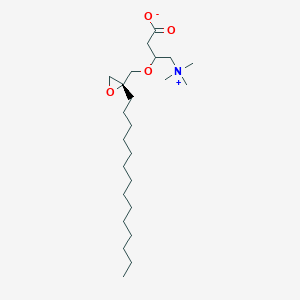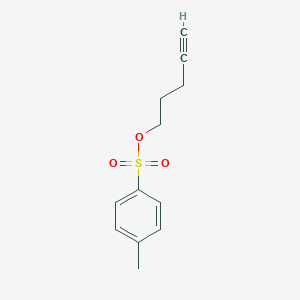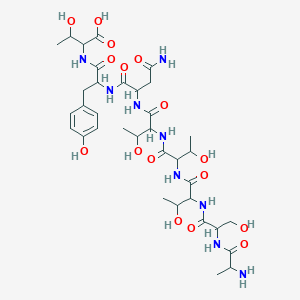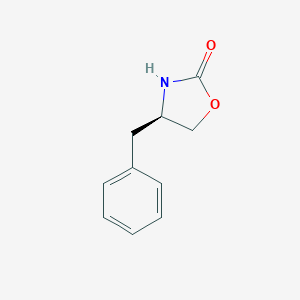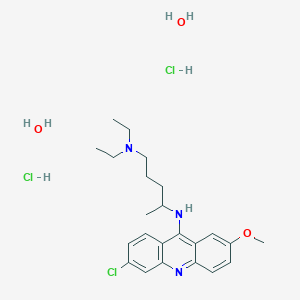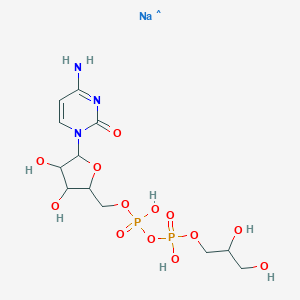
Cytidine 5'-diphosphoglycerol disodium salt
描述
Cytidine 5’-diphosphoglycerol disodium salt is a chemical compound with the molecular formula C12H19N3O13P2Na2 and a molecular weight of 521.22 g/mol . It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is primarily used in biochemical research and has applications in various fields including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidine 5’-diphosphoglycerol disodium salt typically involves the phosphorylation of cytidine. This process can be achieved through enzymatic or chemical methods. One common approach is the use of cytidine triphosphate (CTP) and glycerol-3-phosphate in the presence of glycerol-3-phosphate cytidylyltransferase . The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of cytidine 5’-diphosphoglycerol disodium salt involves large-scale enzymatic synthesis. This method is preferred due to its efficiency and ability to produce high-purity compounds. The process typically includes the fermentation of microorganisms that express the necessary enzymes, followed by extraction and purification of the product.
化学反应分析
Types of Reactions
Cytidine 5’-diphosphoglycerol disodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under neutral or slightly basic conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides, under various conditions depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cytidine 5’-diphosphoglycerol disodium salt derivatives with altered functional groups, while reduction can result in the formation of reduced cytidine derivatives .
科学研究应用
Cytidine 5’-diphosphoglycerol disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleosides.
Biology: Plays a role in the study of RNA synthesis and function.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
作用机制
The mechanism of action of cytidine 5’-diphosphoglycerol disodium salt involves its role as a precursor in the synthesis of RNA. It is incorporated into RNA molecules during transcription, influencing the structure and function of the resulting RNA. The compound interacts with various enzymes and molecular targets, including RNA polymerase and ribonucleotide reductase, to exert its effects .
相似化合物的比较
Similar Compounds
Cytidine 5’-diphosphoglucose disodium salt: Similar in structure but with a glucose moiety instead of glycerol.
Cytidine 5’-triphosphate disodium salt: Contains three phosphate groups instead of two.
Cytidine 5’-monophosphate disodium salt: Contains only one phosphate group
Uniqueness
Cytidine 5’-diphosphoglycerol disodium salt is unique due to its specific structure, which includes a glycerol moiety. This structural feature allows it to participate in unique biochemical pathways and reactions that are not possible with other cytidine derivatives .
属性
InChI |
InChI=1S/C12H21N3O13P2.Na/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16;/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTUVJJCIZBYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3NaO13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585112 | |
| Record name | PUBCHEM_16219179 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102601-56-9 | |
| Record name | PUBCHEM_16219179 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


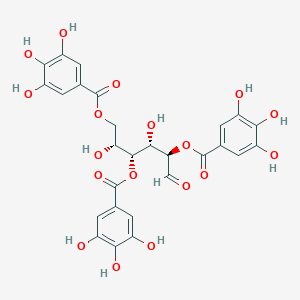
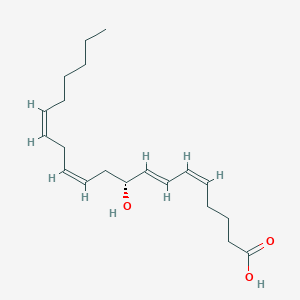
![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)



